[2-(Diethylamino)phenyl]methanol
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Overview
Description
“[2-(Diethylamino)phenyl]methanol” is a chemical compound with the CAS Number: 87066-93-1 . It has a molecular weight of 179.26 and its IUPAC name is [2-(diethylamino)phenyl]methanol . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for [2-(Diethylamino)phenyl]methanol is 1S/C11H17NO/c1-3-12(4-2)11-8-6-5-7-10(11)9-13/h5-8,13H,3-4,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Phenols, which [2-(Diethylamino)phenyl]methanol is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
[2-(Diethylamino)phenyl]methanol is a liquid at room temperature . It has a molecular weight of 179.26 .Scientific Research Applications
Synthesis of Aromatic Compounds
“[2-(Diethylamino)phenyl]methanol” can be used in the synthesis of various aromatic compounds . It’s a versatile reagent that can be used to create a wide range of complex molecules, making it valuable in the field of organic synthesis .
Deprotection of Aromatic Methyl Ethers
This compound can be used as a reagent for the deprotection of various aromatic methyl ethers . The resulting phenols can be obtained in good to excellent yields . This process is particularly useful in the synthesis of phenolic compounds, which have a wide range of applications in pharmaceuticals and materials science .
Biological Research
“[2-(Diethylamino)phenyl]methanol” is a part of the indole derivatives family . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes “[2-(Diethylamino)phenyl]methanol” potentially useful in biological and medical research .
Drug Development
Given its role in the synthesis of bioactive aromatic compounds and indole derivatives, “[2-(Diethylamino)phenyl]methanol” could play a significant role in drug development . Many drugs on the market today are based on indole derivatives, so this compound could potentially be used to develop new therapeutic agents .
Material Science
Phenolic compounds, which can be synthesized using “[2-(Diethylamino)phenyl]methanol”, are widely used in the production of resins, plastics, and other materials . Therefore, this compound could have applications in the field of materials science .
Chemical Research
“[2-(Diethylamino)phenyl]methanol” can be used in chemical research as a building block for the synthesis of more complex molecules . Its versatility and reactivity make it a valuable tool for chemists .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that [2-(Diethylamino)phenyl]methanol may also interact with various biological targets.
Mode of Action
It’s worth noting that indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [2-(Diethylamino)phenyl]methanol may interact with its targets in a way that modulates these biological activities.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , suggesting that it could be administered in a variety of ways, including oral, intravenous, or topical application. Its solubility in chloroform and methanol may also influence its absorption and distribution in the body.
Result of Action
Based on the biological activities of similar compounds, it can be speculated that [2-(diethylamino)phenyl]methanol may have a range of effects at the molecular and cellular level, potentially influencing processes such as cell proliferation, inflammation, and viral replication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(Diethylamino)phenyl]methanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. For instance, the compound is stable under inert atmosphere and room temperature conditions . It is incompatible with strong oxidizing agents, acids, and isocyanates .
properties
IUPAC Name |
[2-(diethylamino)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)11-8-6-5-7-10(11)9-13/h5-8,13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRPOJNFYIWTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Diethylamino)phenyl]methanol |
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